
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is a compound that combines dicyclohexylamine, a secondary amine, with a tert-butoxycarbonyl (Boc) protected D-alloisoleucine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate typically involves the following steps:
Protection of D-alloisoleucine: The amino group of D-alloisoleucine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Dicyclohexylamine: Dicyclohexylamine is synthesized by the catalytic hydrogenation of aniline using a ruthenium or palladium catalyst.
Coupling Reaction: The Boc-protected D-alloisoleucine is then coupled with dicyclohexylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of D-alloisoleucine.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate involves its interaction with molecular targets through its amine and Boc-protected groups. The Boc group provides stability during synthesis, while the amine group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylamine: A secondary amine with similar chemical properties.
Boc-protected Amino Acids: Other amino acids protected with the Boc group, such as Boc-protected lysine or arginine.
Uniqueness
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is unique due to its combination of dicyclohexylamine and Boc-protected D-alloisoleucine, providing specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H44N2O4 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
NCLUKCZVJYNXBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


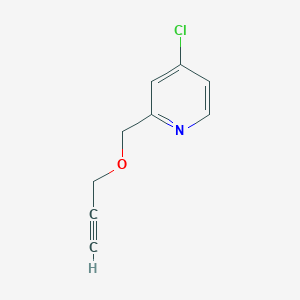
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
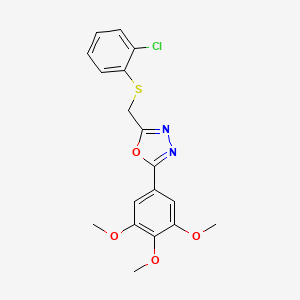
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
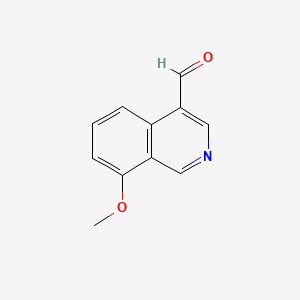
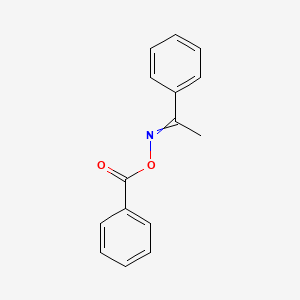
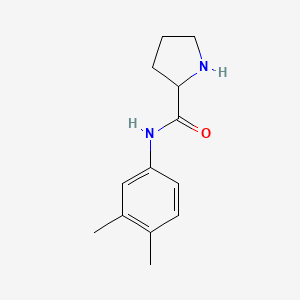
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12504199.png)
